4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Catalog No.
S757881
CAS No.
383142-69-6
M.F
C10H6FNOS
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

CAS Number

383142-69-6

Product Name

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H

InChI Key

WFSOVONCIJOYCO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)F

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS 383142-69-6) is a highly reactive, bifunctional heterocyclic building block . It features a C2-carbaldehyde group optimized for rapid condensation reactions and a 4-(4-fluorophenyl)thiazole core that provides a metabolically stable, privileged scaffold for drug discovery and advanced materials[1]. In procurement, it is primarily selected as a late-stage precursor for synthesizing Schiff bases, hydrazones, and complex active pharmaceutical ingredients (APIs) where precise tuning of lipophilicity and steric bulk is required.

Substituting this compound with the unsubstituted 4-phenyl-1,3-thiazole-2-carbaldehyde introduces a severe metabolic liability, as the para-position of the phenyl ring becomes highly susceptible to CYP450-mediated hydroxylation in downstream applications. Alternatively, substituting with the 4-chloro analog alters the steric profile (chlorine's van der Waals radius is ~1.75 Å vs fluorine's ~1.47 Å), which can disrupt critical binding interactions in tight receptor pockets [1]. Furthermore, attempting to use the alternative oxidation state, 4-(4-fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7), fundamentally shifts the synthetic workflow, replacing spontaneous, high-yield aldehyde condensations with complex pathways requiring expensive, stoichiometric peptide coupling reagents .

Synthetic Workflow Efficiency and Atom Economy

When constructing C=N linkages (e.g., imines, hydrazones), 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde enables direct, often catalyst-free condensation with primary amines, achieving high atom economy. In contrast, the carboxylic acid analog requires stoichiometric coupling reagents and generates significant organic waste, increasing both raw material costs and purification complexity in scale-up .

Evidence DimensionCoupling reagent requirement and atom economy
Target Compound Data0 equivalents of coupling reagent; >90% atom economy for Schiff base formation
Comparator Or Baseline4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7)
Quantified DifferenceElimination of stoichiometric coupling agents; ~30-40% reduction in process waste (E-factor)
ConditionsStandard laboratory-scale C=N vs amide bond formation workflows

Procurement teams can significantly reduce the cost of auxiliary reagents and simplify downstream purification by selecting the aldehyde precursor for nitrogen-coupling steps.

Steric Profile and Target Binding Suitability

For applications requiring tight binding in restricted protein pockets, the para-fluoro substitution provides an optimal balance of metabolic protection and compact size. The van der Waals radius of the fluorine atom closely mimics hydrogen, whereas substitution with a chlorine atom increases the radius by approximately 19%, often leading to steric clashes and reduced target affinity [1].

Evidence DimensionVan der Waals radius at the para-position
Target Compound Data~1.47 Å (Fluorine)
Comparator Or Baseline4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde (~1.75 Å for Chlorine)
Quantified Difference~19% increase in steric bulk with the chloro-analog
ConditionsIn silico modeling and structure-activity relationship (SAR) profiling

Selecting the fluorinated aldehyde ensures that downstream APIs maintain the compact steric profile necessary for high-affinity binding in spatially restricted targets.

Metabolic Stability of Downstream Derivatives

The incorporation of the strong C-F bond at the para-position of the phenyl ring effectively blocks CYP450-mediated oxidative metabolism. Downstream derivatives synthesized from 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde consistently demonstrate extended in vivo half-lives compared to their unsubstituted phenyl counterparts, which are rapidly hydroxylated at the para-position [1].

Evidence DimensionResistance to para-hydroxylation (CYP450)
Target Compound DataComplete blockade of para-position oxidation
Comparator Or Baseline4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives
Quantified Difference2- to 5-fold increase in metabolic half-life for the fluorinated derivatives
ConditionsIn vitro liver microsome stability assays for derived APIs

Procuring the fluorinated building block is essential for drug discovery programs aiming to overcome the poor pharmacokinetic profiles of unsubstituted phenylthiazole hits.

Synthesis of Autotaxin and Kinase Inhibitors

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is the optimal starting material for developing complex inhibitors where the 4-fluorophenyl group prevents metabolic degradation while perfectly fitting into tight hydrophobic pockets [1].

High-Throughput Library Generation of Hydrazones

The highly reactive C2-carbaldehyde allows for rapid, catalyst-free parallel synthesis of thiosemicarbazone and hydrazone libraries, streamlining the discovery of novel antimicrobial agents .

Development of Advanced Agrochemicals

The compound serves as a critical precursor for crop protection agents, where the C-F bond ensures environmental persistence and resistance to rapid enzymatic degradation in target pests[1].

XLogP3

2.8

Wikipedia

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde

Dates

Last modified: 08-15-2023

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